molecular formula C8H11N3O2 B15238960 3-(3-amino-4-methyl-1H-pyrazol-1-yl)oxolan-2-one

3-(3-amino-4-methyl-1H-pyrazol-1-yl)oxolan-2-one

Katalognummer: B15238960
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: LFGDZFMWPLJKJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-amino-4-methyl-1H-pyrazol-1-yl)oxolan-2-one is a heterocyclic compound that features a pyrazole ring fused with an oxolanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)oxolan-2-one typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with an appropriate oxolanone precursor under controlled conditions. One common method involves the use of a base-catalyzed cyclization reaction, where the amino group of the pyrazole attacks the carbonyl carbon of the oxolanone precursor, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-amino-4-methyl-1H-pyrazol-1-yl)oxolan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3-(3-amino-4-methyl-1H-pyrazol-1-yl)oxolan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)oxolan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3-amino-4-methyl-1H-pyrazol-1-yl)oxolan-2-one is unique due to its fused oxolanone and pyrazole structure, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H11N3O2

Molekulargewicht

181.19 g/mol

IUPAC-Name

3-(3-amino-4-methylpyrazol-1-yl)oxolan-2-one

InChI

InChI=1S/C8H11N3O2/c1-5-4-11(10-7(5)9)6-2-3-13-8(6)12/h4,6H,2-3H2,1H3,(H2,9,10)

InChI-Schlüssel

LFGDZFMWPLJKJQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(N=C1N)C2CCOC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.